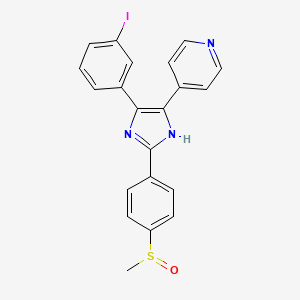
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine is a complex organic compound characterized by the presence of an iodophenyl group, a methylsulfinylphenyl group, and an imidazolylpyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the iodophenyl and methylsulfinylphenyl intermediates, which are then coupled with an imidazole derivative. The final step involves the introduction of the pyridine ring. Common reagents used in these reactions include iodine, sulfur-containing compounds, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the iodophenyl group results in a phenyl group.
Scientific Research Applications
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving iodine and sulfur-containing compounds.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl and methylsulfinyl groups can participate in various binding interactions, while the imidazolylpyridine core can modulate the compound’s overall activity. Specific pathways and targets depend on the context of its application, such as inhibition of a particular enzyme in a biological system.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Iodophenyl)morpholine
- tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
Uniqueness
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both iodine and sulfur-containing groups, along with the imidazolylpyridine core, distinguishes it from other similar compounds and provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C21H16IN3OS |
|---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
4-[4-(3-iodophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C21H16IN3OS/c1-27(26)18-7-5-15(6-8-18)21-24-19(14-9-11-23-12-10-14)20(25-21)16-3-2-4-17(22)13-16/h2-13H,1H3,(H,24,25) |
InChI Key |
RXDZANYWRNIAOR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















